molecular formula C23H29N3O4 B12707002 Spiro(piperidine-4,4'(1'H)-quinazolin)-2'(3'H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3'-methyl- CAS No. 85732-33-8

Spiro(piperidine-4,4'(1'H)-quinazolin)-2'(3'H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3'-methyl-

Cat. No.: B12707002
CAS No.: 85732-33-8
M. Wt: 411.5 g/mol
InChI Key: GOEMANQIHBIFOC-UHFFFAOYSA-N
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Description

Spiro(piperidine-4,4’(1’H)-quinazolin)-2’(3’H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3’-methyl- is a complex organic compound that features a spiro linkage between a piperidine and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(piperidine-4,4’(1’H)-quinazolin)-2’(3’H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3’-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Quinazolinone Formation: The quinazolinone moiety can be synthesized through condensation reactions involving anthranilic acid derivatives.

    Spiro Linkage Formation: The spiro linkage is formed by coupling the piperidine and quinazolinone intermediates under specific conditions.

    Functional Group Modifications: Introduction of the 3,4-dimethoxyphenyl and hydroxyethyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.

    Reduction: Reduction reactions could target the quinazolinone moiety.

    Substitution: Substitution reactions may occur at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: May act as inhibitors for specific enzymes.

    Receptor Binding: Potential to bind to biological receptors, influencing cellular processes.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of Spiro(piperidine-4,4’(1’H)-quinazolin)-2’(3’H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3’-methyl- would depend on its specific interactions with molecular targets. This could involve:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate interaction.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety.

    Spirocyclic Piperidines: Compounds with a spiro linkage involving a piperidine ring.

Uniqueness

Spiro(piperidine-4,4’(1’H)-quinazolin)-2’(3’H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3’-methyl- is unique due to its specific combination of functional groups and spiro linkage, which may confer distinct chemical and biological properties.

Properties

CAS No.

85732-33-8

Molecular Formula

C23H29N3O4

Molecular Weight

411.5 g/mol

IUPAC Name

1'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-methylspiro[1H-quinazoline-4,4'-piperidine]-2-one

InChI

InChI=1S/C23H29N3O4/c1-25-22(28)24-18-7-5-4-6-17(18)23(25)10-12-26(13-11-23)15-19(27)16-8-9-20(29-2)21(14-16)30-3/h4-9,14,19,27H,10-13,15H2,1-3H3,(H,24,28)

InChI Key

GOEMANQIHBIFOC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NC2=CC=CC=C2C13CCN(CC3)CC(C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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